

alternatives to 4-bromo-1-butene for introducing the homoallyl group

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Compound of Interest

Compound Name: 4-Bromo-1-butene

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An objective comparison of alternatives to **4-bromo-1-butene** for the introduction of the homoallyl group in chemical synthesis, supported by experimental data.

Introduction

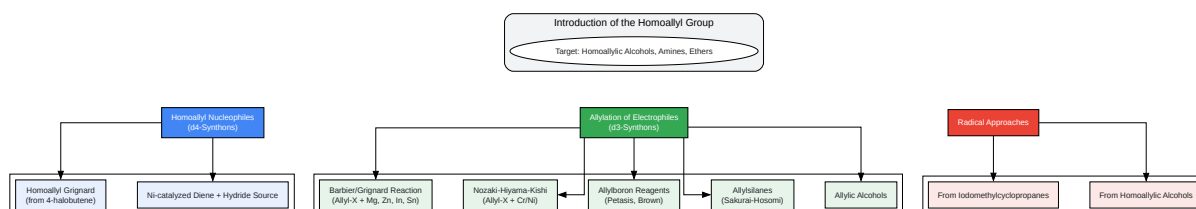
The homoallyl group is a valuable structural motif in organic synthesis, serving as a versatile intermediate in the construction of complex molecules, including many natural products and pharmaceuticals.^[1] Traditionally, reagents like **4-bromo-1-butene** are employed as four-carbon building blocks to introduce this group. This is typically achieved either by using the halide directly as an electrophile or by converting it into a nucleophilic organometallic species, such as a Grignard reagent. However, the landscape of synthetic chemistry has evolved, offering a diverse array of alternative methods that provide advantages in terms of efficiency, selectivity, and functional group tolerance.

This guide provides a comparative overview of modern alternatives to **4-bromo-1-butene** for introducing the homoallyl moiety. We will explore different synthetic strategies, from classical organometallic reactions to modern catalytic and radical-based approaches. The performance of these alternatives will be compared using quantitative data from the literature, and detailed experimental protocols for key transformations are provided.

Comparative Analysis of Synthetic Strategies

The introduction of a homoallyl group can be broadly categorized into three main strategies: the use of homoallyl nucleophiles, the allylation of electrophiles (the most common method for

creating homoallylic alcohols and amines), and radical-based approaches.



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Caption: Overview of synthetic strategies for homoallylation.

Homoallyl Nucleophiles (d⁴-Synthons)

This strategy involves using a pre-formed or in-situ generated four-carbon nucleophile.

- **Nickel-Catalyzed Homoallylation with 1,3-Dienes:** A modern approach involves the nickel-catalyzed reaction of 1,3-dienes with aldehydes or ketones in the presence of a reducing agent like triethylborane (Et₃B) or diethylzinc (Et₂Zn).^[2] This method generates a formal homoallyl anion species in situ.^[2] It offers high stereoselectivity, with aromatic aldehydes typically yielding anti-products with Et₃B, while aliphatic aldehydes give anti-products with Et₂Zn.^[3]

Electrophile	Diene	Reducing Agent	Temp (°C)	Yield (%)	Diastereomeric Ratio (anti:syn)	Reference
Benzaldehyde	Isoprene	Et ₃ B	25	96	>95:5	[2]
Cyclohexanecarboxaldehyde	Isoprene	Et ₂ Zn	25	88	>95:5	[2]
Acetophenone	Isoprene	Et ₂ Zn	25	71	75:25	[3]
Dehydrocinamaldehyde	Isoprene	Et ₃ B	25	80 (10g scale)	>95:5	[3]

Allylation of Electrophiles (d³-Synthons)

This is the most widespread method for constructing homoallylic systems, particularly homoallylic alcohols and amines. It involves the addition of a 3-carbon allyl nucleophile to an electrophile (e.g., aldehydes, ketones, imines).

- **Barbier Reaction:** This one-pot reaction involves the simultaneous addition of an alkyl halide (like allyl bromide), a metal (e.g., Zn, Sn, In), and a carbonyl compound to the reaction vessel.[\[1\]](#)[\[4\]](#) It is known for its operational simplicity and tolerance to various functional groups, with many protocols being compatible with aqueous media.[\[1\]](#)[\[5\]](#) A mechanochemical ball-milling approach using zinc has been developed, which avoids bulk solvents and inert atmospheres.[\[6\]](#)

Electrophile	Allyl Source	Metal	Solvent	Time	Yield (%)	Reference
Benzaldehyde	Allyl Bromide	Zn	DMSO (ball mill)	2 h	99	[6]
2-Methoxybenzaldehyde	Allyl Bromide	Sn	K ₂ HPO ₄ (aq)	15 min	95	[5]
4-Nitrobenzaldehyde	Allyl Bromide	In	H ₂ O	2 h	95	[1]
Heptanal	Allyl Bromide	Mg	THF	-	85	[4]

- Nozaki-Hiyama-Kishi (NHK) Reaction: The NHK reaction is a highly chemoselective coupling of allyl or vinyl halides with aldehydes, mediated by chromium(II) salts and typically a catalytic amount of a nickel(II) salt.[7][8] Its major advantage is its exceptional tolerance for a wide range of functional groups, including ketones, esters, and amides, making it suitable for late-stage synthesis of complex molecules.[8][9]

Aldehyde	Allyl Halide	NiCl ₂ (mol%)	Solvent	Yield (%)	Reference
Benzaldehyde	Allyl Chloride	5	DMF	83	[10]
3-Phenylpropanal	Allyl Iodide	1	DMF/DMSO	92	[9]
Substrate with ester & ketone	Vinyl Iodide	2	DMF	87	[8]

- **Allylboron Reagents:** The addition of allylboronates to carbonyls and imines is a powerful method, especially for asymmetric synthesis.[\[11\]](#) The Petasis borono-Mannich reaction is a notable example, involving a multicomponent condensation of an aldehyde, an amine, and an allylboronic acid to produce chiral homoallylic amines with high enantioselectivity when a chiral catalyst is used.[\[12\]](#)[\[13\]](#)

Aldehyde	Amine	Catalyst (mol%)	e.r.	Yield (%)	Reference
4-CF ₃ -C ₆ H ₄ CHO	p-Anisidine	3,3'-Ph ₂ -BINOL (2)	99:1	99	[12]
2-Naphthaldehyde	p-Anisidine	3,3'-Ph ₂ -BINOL (2)	98:2	98	[12]
Cinnamaldehyde	p-Anisidine	3,3'-Ph ₂ -BINOL (4)	97:3	85	[12]

- **Allylsilanes and Allylic Alcohols:** Allyltrimethylsilane is a stable reagent that can be activated by Lewis acids to allylate acetals, yielding homoallyl ethers.[\[14\]](#)[\[15\]](#) More recently, methods using readily available allylic alcohols as surrogates for allyl organometallics have been developed, offering a more practical and environmentally sustainable option.[\[16\]](#)[\[17\]](#)

Substrate	Allyl Source	Catalyst	Solvent	Yield (%)	Reference
Benzaldehyde dimethyl acetal	Allyltrimethylsilane	TMSOTf (5 mol%)	[bmim][OTf]	89	[14] [15]
4-Nitrobenzaldehyde	Allyl alcohol	Electrochemical	MeCN/Bu ₄ NB F ₄	85	[16]
Benzaldehyde	Allyl alcohol	PdCl ₂ (PPh ₃) ₂ /SnCl ₂	1,3-Dimethyl-2-imidazolidinone	98	[17]

Radical Approaches

Radical reactions offer unique pathways for C-C bond formation under mild conditions.

- **Homoallyl Radical Precursors:** Iodomethylcyclopropane derivatives can serve as precursors to homoallyl radicals, which can then participate in cascade reactions or [3+2] cycloadditions with alkenes to form functionalized cyclopentane derivatives.[\[18\]](#)
- **From Homoallylic Alcohols:** A novel approach uses homoallylic alcohols themselves as allylating agents in radical chain reactions.[\[19\]](#)[\[20\]](#) The process involves the addition of an alkyl radical to the double bond, followed by base-promoted homolytic C α –C β bond cleavage to release the allylated product and a ketyl radical that sustains the chain.[\[19\]](#)

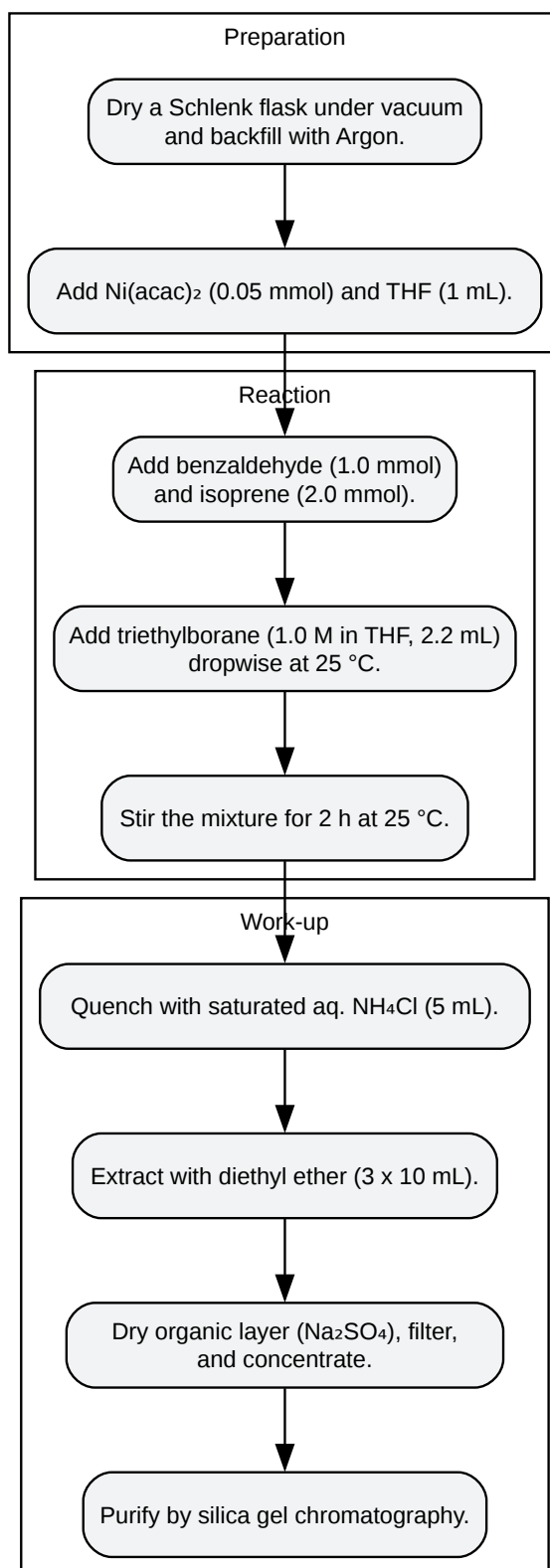
Radical Precursor	Homoallyl Alcohol	Base	Yield (%)	Reference
Perfluorohexyl iodide	1,1-Diphenyl-3-buten-1-ol	K ₃ PO ₄	95	[19]
Phenylalanine-derived Katritzky salt	1,1-Bis(4-chlorophenyl)-3-buten-1-ol	K ₃ PO ₄	60	[19] [20]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Homoallylation of Benzaldehyde with Isoprene

This protocol is adapted from the work of the Kimura and Tamaru groups.[\[2\]](#)

- Diagram of Experimental Workflow



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Caption: Workflow for Ni-catalyzed homoallylation.

- Procedure:
 - A Schlenk flask is flame-dried under vacuum and backfilled with argon.
 - To the flask, add Ni(acac)₂ (12.8 mg, 0.05 mmol) and anhydrous THF (1.0 mL).
 - Add benzaldehyde (106 mg, 1.0 mmol) and isoprene (136 mg, 2.0 mmol) to the mixture.
 - Slowly add a 1.0 M solution of triethylborane in THF (2.2 mL, 2.2 mmol) dropwise to the stirred solution at 25 °C.
 - Continue stirring the reaction mixture for 2 hours at 25 °C. Monitor the reaction progress by TLC.
 - Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
 - Extract the aqueous layer with diethyl ether (3 x 10 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate eluent) to afford the desired homoallylic alcohol. Expected yield: ~96%.

Protocol 2: Aqueous Tin-Mediated Barbier Reaction

This protocol is based on the work of Andrade and coworkers for the allylation of methoxybenzaldehydes.^[5]

- Procedure:
 - To a round-bottom flask, add 2-methoxybenzaldehyde (136 mg, 1.0 mmol), allyl bromide (181 mg, 1.5 mmol), and a solution of K₂HPO₄ (0.5 M, 4 mL).
 - Add tin powder (178 mg, 1.5 mmol) to the stirred mixture.
 - Stir the reaction vigorously at room temperature for 15 minutes.

- After the reaction is complete (monitored by TLC), add ethyl acetate (10 mL) and filter the mixture through a pad of celite to remove the tin salts.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to obtain the homoallylic alcohol. Expected yield: ~95%.

Protocol 3: Asymmetric Petasis Borono-Mannich Alkylation

This protocol for the synthesis of a chiral homoallylic amine is adapted from the work of Schaus and Jiang.^[12]

- Procedure:
 - In a microwave vial, combine 3,3'-diphenyl-BINOL (7.0 mg, 0.02 mmol, 2 mol%), 4-trifluoromethylbenzaldehyde (174 mg, 1.0 mmol), and allylboronic acid pinacol ester (202 mg, 1.2 mmol) in toluene (1.0 mL).
 - Heat the mixture in a microwave reactor at 80 °C for 30 minutes.
 - Cool the vial to room temperature, then add p-anisidine (148 mg, 1.2 mmol).
 - Seal the vial and heat in the microwave reactor at 100 °C for 2 hours.
 - After cooling, concentrate the reaction mixture directly onto silica gel.
 - Purify by flash column chromatography to yield the protected homoallylic amine. The enantiomeric ratio can be determined by chiral HPLC analysis. Expected yield: ~99%, e.r. 99:1.

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